molecular formula C10H7N3O B1417404 Pyrimido[1,2-a]benzimidazol-2(1H)-one CAS No. 24811-78-7

Pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B1417404
CAS No.: 24811-78-7
M. Wt: 185.18 g/mol
InChI Key: IZRYCLMZDYFCMJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic nomenclature of pyrimido[1,2-a]benzimidazol-2(1H)-one follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The official International Union of Pure and Applied Chemistry name for this compound is 1H-pyrimido[1,2-a]benzimidazol-2-one, which accurately describes the fusion pattern between the benzimidazole and pyrimidine rings. The numbering system begins with the nitrogen atoms in the pyrimidine ring, with the fusion occurring at positions 1 and 2 of the pyrimidine ring to positions 1 and 2 of the benzimidazole system. Alternative nomenclature systems refer to this compound as benzoimidazo[1,2-a]pyrimidin-2(1H)-one, which emphasizes the benzimidazole core with the pyrimidine fusion.

The isomeric considerations for this compound system involve multiple structural possibilities based on the position of the ketone functionality and the tautomeric forms. The primary isomeric forms include this compound and pyrimido[1,2-a]benzimidazol-4(1H)-one, where the carbonyl group can be positioned at either the 2 or 4 position of the pyrimidine ring. Research has demonstrated that synthetic conditions significantly influence the regioselectivity of formation between these isomers, with specific reaction parameters favoring one isomer over another. The tautomeric equilibrium between the lactam and lactim forms represents another important aspect of isomerism, where the compound can exist in equilibrium between the ketone form and the corresponding enol form.

Structural analysis reveals that the 2(1H)-one isomer exhibits distinct chemical behavior compared to the 4(1H)-one variant, particularly in terms of hydrogen bonding patterns and electronic distribution. The positioning of the carbonyl group influences the overall dipole moment and affects intermolecular interactions in both solution and solid state. Studies have shown that the 2(1H)-one isomer demonstrates greater stability under standard conditions, which explains its predominance in many synthetic preparations and its selection as the focus of numerous biological studies.

Properties

IUPAC Name

1H-pyrimido[1,2-a]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRYCLMZDYFCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474305
Record name Pyrimido[1,2-a]benzimidazol-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24811-78-7
Record name Pyrimido[1,2-a]benzimidazol-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminobenzimidazole with β-Ketoesters or β-Diketones

This classical approach involves the condensation of 2-aminobenzimidazole with β-ketoesters or β-diketones under reflux conditions, often facilitated by catalysts such as nickel(II) acetate or basic catalysts like sodium methoxide. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the fused heterocycle.

Reaction Scheme:

2-Aminobenzimidazole + β-Ketoester/β-Diketone → Pyrimido[1,2-a]benzimidazol-2(1H)-one

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Nickel(II) acetate or sodium methoxide
  • Temperature: Reflux (~80°C)
  • Time: 4–12 hours

Yield: Typically ranges from 74% to 94%, with optimization achieved through temperature control and catalyst loading.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the cyclization process, significantly reducing reaction times and improving yields.

Methodology:

  • Reactants: 2-Aminobenzimidazole and aldehydes or ketones
  • Catalyst: Often no catalyst, or minimal amounts of acid or base
  • Conditions: Microwave irradiation at 600 W, 150°C, for 3–5 minutes

Advantages:

  • Rapid synthesis
  • High yields (up to 95%)
  • Environmentally friendly (solvent-free or minimal solvent use)

Multicomponent Reactions (MCR)

MCR strategies involve the simultaneous reaction of 2-aminobenzimidazole, aldehydes, and other carbonyl compounds, enabling the rapid assembly of diverse derivatives.

Reaction Conditions:

  • Solvent: Ethanol or water
  • Catalyst: Acidic catalysts such as acetic acid or heterogenous catalysts like PAA-g-LDH
  • Temperature: Room temperature to reflux

Research Findings:

  • MCR methods offer high efficiency and structural diversity.
  • They are scalable for industrial synthesis with proper optimization.

Notable Research Findings and Data Tables

Method Reactants Catalyst Solvent Temperature Time Yield Reference
Reflux cyclocondensation 2-Aminobenzimidazole + β-Ketoester Ni(OAc)₂ Ethanol Reflux (~80°C) 4–12 h 74–94%
Microwave-assisted 2-Aminobenzimidazole + aldehyde/ketone None or acid Minimal/solvent-free 150°C, 3–5 min Up to 95%
MCR 2-Aminobenzimidazole + aldehyde + other carbonyls Acidic catalyst Ethanol/water Room temp to reflux 1–4 h High yields ,

Reaction Mechanisms

The core mechanism involves nucleophilic attack by the amino group of 2-aminobenzimidazole on the carbonyl carbon of the aldehyde or ketone, followed by intramolecular cyclization and dehydration to form the fused heterocycle. Catalysts such as Ni(II) acetate or acids facilitate the process by activating carbonyl groups and stabilizing transition states.

Notes on Industrial Scale-Up

While detailed industrial protocols are scarce, the methods described—particularly microwave-assisted synthesis and multicomponent reactions—are adaptable for large-scale production with appropriate reactor design and process optimization. Key considerations include:

  • Reaction scalability
  • Catalyst recovery and reuse
  • Solvent recycling
  • Reaction time minimization

Summary of Key Points

  • The synthesis predominantly involves cyclocondensation of 2-aminobenzimidazole with β-dicarbonyl compounds.
  • Microwave irradiation offers rapid, high-yielding routes.
  • Multicomponent reactions enable structural diversity and efficiency.
  • Catalysts such as Ni(II) acetate and acids improve yields and reaction rates.
  • Reaction conditions are tunable for scale-up, with ongoing research focusing on greener, more sustainable processes.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,2-a]benzimidazol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives have been investigated for their potential therapeutic effects against several diseases. The following subsections detail the key pharmacological applications:

Anticancer Activity

Research has shown that pyrimido[1,2-a]benzimidazole derivatives exhibit notable anticancer properties. For instance, a study highlighted their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of these compounds can enhance their efficacy and selectivity towards cancer cells .

Antimicrobial and Antiparasitic Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Notably, a derivative with a 3-fluorophenyl substituent was identified as an effective antiparasitic agent against Leishmania major, showing promising results with low EC50 values . Additionally, studies have reported its effectiveness against Toxoplasma gondii, indicating its potential as a broad-spectrum antiparasitic drug .

Anti-inflammatory and Antioxidant Effects

Pyrimido[1,2-a]benzimidazole derivatives have also been explored for their anti-inflammatory and antioxidant activities. These properties are crucial in managing chronic inflammatory diseases and oxidative stress-related conditions .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrimido[1,2-a]benzimidazole derivatives have shown promise in treating neurodegenerative diseases. Certain derivatives have been linked to protective effects on neuronal cells, suggesting their utility in developing therapies for conditions like Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of pyrimido[1,2-a]benzimidazole derivatives employs various methods that enhance their pharmacological properties:

  • One-Pot Reactions : Efficient synthesis methods involve one-pot reactions using green chemistry principles, yielding high purity compounds with minimal environmental impact .
  • Catalytic Methods : The use of catalysts such as ZnO@SO₃H@Tropine has been reported to facilitate the synthesis while improving yields significantly .

Material Science Applications

Beyond pharmacology, pyrimido[1,2-a]benzimidazole derivatives are being explored for their applications in material science:

Photophysical Properties

These compounds exhibit interesting photophysical characteristics that make them suitable for applications in optoelectronics, such as fluorescent dyes and phosphors in textiles and polymers . Their planar structure contributes to effective light absorption and emission properties.

Case Studies

Several case studies illustrate the successful application of pyrimido[1,2-a]benzimidazole derivatives:

  • Case Study 1 : A derivative was synthesized that showed high efficacy against Leishmania major, establishing it as a candidate for further development as an antiparasitic drug .
  • Case Study 2 : A series of compounds were tested for anticancer activity across multiple cell lines, revealing structure-activity relationships that guide future drug design efforts .

Data Tables

Application AreaCompound DerivativeBiological ActivityReference
AnticancerVarious derivativesApoptosis induction
Antiparasitic3-fluorophenyl derivativeActive against Leishmania
Anti-inflammatorySelected derivativesReduced inflammation markers
PhotophysicalFluorescent derivativesEmission properties

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Microwave vs. Reflux : Pyrimido[1,2-a]benzimidazol-2(1H)-one benefits from rapid microwave synthesis, whereas analogues like the 4-phenyl derivative require traditional reflux (8–24 hours) .
  • Catalyst Efficiency : Solvent-free methods using heterogeneous catalysts (e.g., PAA-g-LDH) achieve >85% yields for imidazo[1,2-a]benzimidazoles .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Key Observations :

  • Anti-inflammatory Activity: Sugar-conjugated derivatives (e.g., tetrahydroxy-mannofuranose) enhance anti-inflammatory and anti-ulcer effects due to improved solubility and target interaction .
  • Enzyme Inhibition : Pyrimido[5',4':5,6]pyrimido derivatives bind to Lck kinase via hydrogen bonding, demonstrating the role of fused rings in enzyme specificity .

Stability and Structural Features

  • Hydrogen-Bonded Dimers : 4-(4-Methylphenyl)-3,4-dihydrothis compound forms stable dimers via N–H···O interactions, enhancing crystallinity and thermal stability .
  • Instability Challenges : Alkylation of pyrimidobenzimidazoles in aprotic solvents (e.g., MeCN, DMF) leads to resinification, limiting isolation of intermediates .

Biological Activity

Pyrimido[1,2-a]benzimidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on recent research findings.

1. Synthesis of this compound

The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves reactions between benzimidazole derivatives and pyrimidine precursors. Various methods have been reported, including:

  • Multicomponent Reactions : This approach allows for the rapid assembly of complex structures from simple starting materials.
  • Bifunctional Synthetic Equivalents : The reaction of aminobenzimidazoles with bifunctional compounds leads to the formation of pyrimido[1,2-a]benzimidazole systems with varied substitutions that can enhance biological activity .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly against acute myeloid leukemia (AML). Notable findings include:

  • In Vitro Anti-Tumor Activity : Compounds such as 5h exhibited effective anti-tumor activity with GI50 values ranging from 0.35 to 9.43 μM across various human cancer cell lines .
  • Mechanism of Action : The most active compounds were shown to induce apoptosis in leukemia cells by increasing caspase 3/7 activity and altering the expression of regulatory proteins involved in cell death .

Table 1: Summary of Anticancer Activity Findings

CompoundCell Lines TestedGI50 Range (μM)Mechanism
5hHL60, MV4-110.35 - 9.43Apoptosis induction via caspase activation
5e-hVarious AML LinesSingle-digit micromolarInhibition of BMX kinase

3. Antimicrobial Activity

This compound derivatives also demonstrate significant antimicrobial properties:

  • Broad-Spectrum Antimicrobial Effects : Several synthesized derivatives have shown profound antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been performed to correlate molecular structures with their antimicrobial efficacy, leading to the identification of key structural features that enhance activity .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismsMIC (μg/mL)Notes
VariousStaphylococcus aureus<0.25Effective against biofilm formation
VariousEscherichia coli<0.5Significant bactericidal activity

4. Case Studies and Research Findings

Several case studies have contributed to understanding the biological activities of this compound:

  • Acute Myeloid Leukemia Study : A comprehensive study evaluated multiple derivatives for their anti-leukemic potential, revealing that certain compounds not only inhibit tumor growth but also target specific kinases associated with leukemia .
  • Antimicrobial Screening : New derivatives were synthesized and screened for antimicrobial activity, showing promising results that warrant further investigation into their clinical applications .

Q & A

Q. What are the standard synthetic routes for Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives, and how are yields optimized?

  • Methodological Answer : The compound is commonly synthesized via cyclocondensation reactions. For example, 2-aminobenzimidazole reacts with diethyl ethoxymethylenemalonate under reflux to form intermediates like 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one, which can be further functionalized . Microwave-assisted methods using guanidine hydrochloride (GuHCl) as a catalyst enable solvent-free, high-yield synthesis (85–92%) with short reaction times (10–15 minutes), minimizing byproducts . Yield optimization involves controlling temperature, catalyst loading (e.g., 10 mol% GuHCl), and stoichiometric ratios of aryl aldehydes/ketones .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For example, the C-2 proton in the pyrimidine ring typically resonates at δ 8.5–9.0 ppm . Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and dihedral deviations, such as the para-tolyl group forming a 75° dihedral angle with the bicyclic core . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weights and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial) of this compound derivatives assessed?

  • Methodological Answer : Derivatives are screened against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution assays (MIC values reported in μg/mL). Antifungal activity against Candida albicans is tested via disk diffusion, with zones of inhibition ≥15 mm indicating strong activity . Positive controls (e.g., fluconazole) and solvent-only negative controls ensure assay reliability. Structure-activity relationships (SARs) are established by modifying substituents at positions 3 and 10 .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Methodological Answer : Solvent-free microwave synthesis using GuHCl reduces waste and energy consumption . Catalytic systems like CC-2 ([N,N'-dichlorobis(2,4,6-trichlorophenyl)urea]) enable recyclable protocols; post-reaction, CC-2 converts to insoluble urea derivatives, which are filtered, regenerated with AcOH/Cl₂/NaOH, and reused without yield loss . Life-cycle assessment (LCA) metrics, such as E-factor (kg waste/kg product), quantify environmental impact improvements .

Q. What computational strategies predict the reactivity and electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For instance, the carbonyl group at position 2 is identified as a reactive center for nucleophilic attacks . Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., DNA topoisomerase II), with binding energies ≤−8.0 kcal/mol indicating strong interactions . Charge distribution maps derived from Mulliken populations guide functionalization strategies .

Q. What advanced methodologies elucidate the DNA-binding mechanisms of this compound derivatives?

  • Methodological Answer : Fluorescence quenching assays measure intrinsic binding constants (K ~10⁴–10⁵ M⁻¹) using ethidium bromide displacement from calf thymus DNA . Circular dichroism (CD) spectroscopy detects conformational changes (e.g., B-to-Z DNA transitions) upon ligand intercalation. Isothermal titration calorimetry (ITC) quantifies enthalpy-entropy contributions, with ΔH ≤−20 kJ/mol suggesting groove binding . LC-MS/MS identifies covalent adducts (e.g., M1G analogues) formed via ROS-mediated pathways .

Q. How are pharmacokinetic properties (ADME-Tox) evaluated for this compound-based drug candidates?

  • Methodological Answer : In silico tools (SwissADME, ProTox-II) predict bioavailability (%ABS ≥30%), blood-brain barrier penetration (BBBP), and hepatotoxicity . In vitro assays include Caco-2 cell permeability (Papp ≥1×10⁻⁶ cm/s) and cytochrome P450 inhibition (IC50 ≥10 μM). In vivo rat models assess plasma half-life (t₁/₂ ≥2 h) and urinary excretion. Ames tests and micronucleus assays validate genotoxicity thresholds (NOAEL ≥50 mg/kg) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[1,2-a]benzimidazol-2(1H)-one
Reactant of Route 2
Pyrimido[1,2-a]benzimidazol-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.